4-Ethyl-4-phenyl-2-imidazolidinethione
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Overview
Description
4-Ethyl-4-phenyl-2-imidazolidinethione is a heterocyclic compound with the molecular formula C11H14N2S. It features a five-membered ring structure containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-phenyl-2-imidazolidinethione typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidinethione ring .
Industrial Production Methods: This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4-phenyl-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazolidinethione ring .
Scientific Research Applications
4-Ethyl-4-phenyl-2-imidazolidinethione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-phenyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Imidazolidine-2-thione: Similar in structure but lacks the ethyl and phenyl substituents.
Imidazole-2-thione: Contains a similar ring structure but with different substituents.
Uniqueness: 4-Ethyl-4-phenyl-2-imidazolidinethione is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
13206-11-6 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-ethyl-4-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-2-11(8-12-10(14)13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14) |
InChI Key |
RUJRFVXLDUKDFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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